![molecular formula C16H18N2O3 B7462174 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one, also known as MMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPI is a potent inhibitor of a specific enzyme called matrix metalloproteinase (MMP), which plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one works by inhibiting the activity of MMPs, which are enzymes that degrade the extracellular matrix (ECM) and play a crucial role in tissue remodeling and repair. MMPs are involved in various physiological processes, including embryonic development, tissue repair, and angiogenesis. However, overexpression of MMPs has been linked to various pathological conditions, including cancer, inflammation, and cardiovascular diseases. This compound binds to the catalytic domain of MMPs and prevents them from degrading the ECM, thus reducing tissue damage and promoting tissue repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to reduce tumor growth and angiogenesis by inhibiting MMP activity. In cardiovascular diseases, this compound has been shown to reduce inflammation and oxidative stress, thus protecting the cardiovascular system. In neurodegenerative disorders, this compound has been studied for its potential neuroprotective effects by reducing neuronal damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one is its high potency and selectivity for MMPs, which makes it an attractive candidate for therapeutic applications. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Furthermore, the use of this compound in lab experiments requires careful optimization of the concentration and exposure time to avoid potential cytotoxic effects.
Orientations Futures
The potential therapeutic applications of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one are still being explored, and several future directions can be identified. One possible direction is the development of this compound-based therapies for cancer and cardiovascular diseases. Another direction is the study of this compound in neurodegenerative disorders, such as Alzheimer's disease. Furthermore, the development of novel this compound analogs with improved potency and selectivity could lead to new therapeutic options. Overall, this compound is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one involves several steps, starting from the reaction of 2-(2-methylmorpholin-4-yl)-2-oxoethylamine with 3-methylideneisoindolin-1-one in the presence of a suitable catalyst. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. MMPs are known to play a crucial role in tumor invasion and metastasis, and the inhibition of MMP activity has been shown to reduce tumor growth and angiogenesis. This compound has also been shown to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress. Furthermore, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-17(7-8-21-11)15(19)10-18-12(2)13-5-3-4-6-14(13)16(18)20/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEYPVJKWBWXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN2C(=C)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

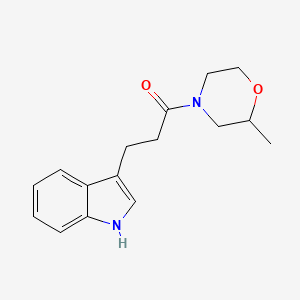
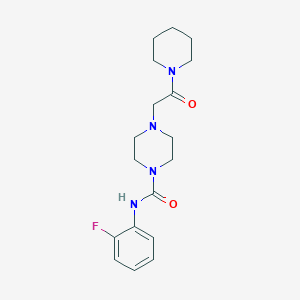
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)
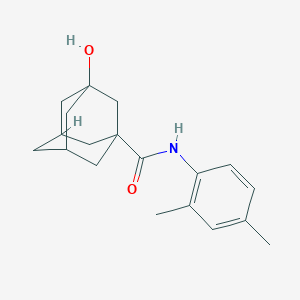
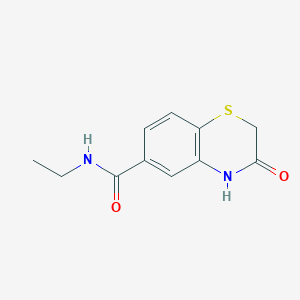
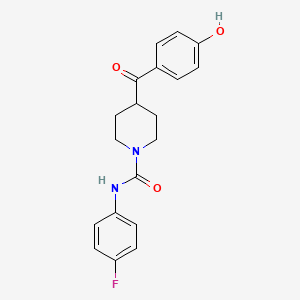
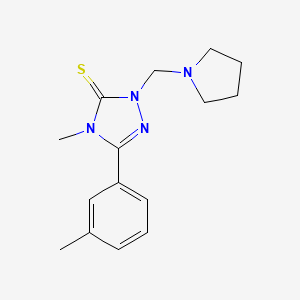
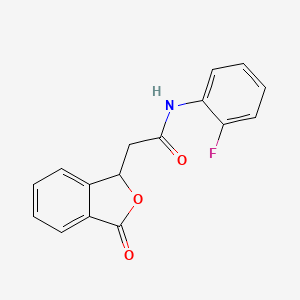
![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide](/img/structure/B7462189.png)